Regiochemical Differentiation: C-3 vs. C-2 Benzenesulfonylmethyl Substitution on Indole
The C-3 position of indole is the most nucleophilic site and the preferred locus for electrophilic substitution and biological recognition. 3-Benzenesulfonylmethyl-1H-indole (CAS 961-31-9) places the sulfonylmethyl group at this electronically and sterically privileged position, whereas the 2-substituted isomer (2-(benzenesulfonylmethyl)-1H-indole, CAS 107081-91-4) presents the pharmacophore at the less accessible C-2 site. In the CCR2 antagonist program, only the 3-phenylsulfonylmethyl cyclohexylaminobenzamide series yielded compounds with nanomolar binding affinity (IC₅₀ values in the low nanomolar range), while analogous series with different substitution patterns did not achieve comparable potency [1]. The C-3 substitution also preserves the indole NH for hydrogen bonding, a feature lost in N1-sulfonylated analogs such as 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS 58550-84-8) [2].
| Evidence Dimension | CCR2 binding affinity of 3-phenylsulfonylmethyl-containing antagonists |
|---|---|
| Target Compound Data | 3-Phenylsulfonylmethyl cyclohexylaminobenzamides (containing the target compound's core motif): nanomolar CCR2 binding affinity (IC₅₀ range: reported as 'nanomolar') |
| Comparator Or Baseline | Non-3-phenylsulfonylmethyl analogs: binding affinity not reported as reaching nanomolar range in the same study |
| Quantified Difference | Only the 3-phenylsulfonylmethyl series achieved nanomolar CCR2 affinity; quantitative difference versus other substitution positions is qualitative but consistent across the SAR exploration |
| Conditions | CCR2 receptor binding assay, recombinant human CCR2, competitive binding format |
Why This Matters
For researchers developing CCR2 antagonists or other indole-based ligands, the C-3 sulfonylmethyl substitution pattern is validated as a pharmacophoric requirement for target engagement, meaning procurement of the correctly substituted isomer is essential to reproduce published SAR.
- [1] Yang MG, Xiao Z, Barrish JC, et al. Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2). Bioorg Med Chem Lett. 2012;22(24):7640-7644. doi:10.1016/j.bmcl.2012.10.018. View Source
- [2] PubChem Compound CID 266338 (target) vs. CID entries for 2-(benzenesulfonylmethyl)-1H-indole (CAS 107081-91-4) and 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS 58550-84-8): compare Hydrogen Bond Donor Count and substitution position. View Source
